molecular formula C15H9F3O B3043693 2-(4-(Trifluoromethyl)phenyl)benzofuran CAS No. 904325-87-7

2-(4-(Trifluoromethyl)phenyl)benzofuran

Cat. No. B3043693
CAS RN: 904325-87-7
M. Wt: 262.23 g/mol
InChI Key: RYJUFFIVYTYVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)phenyl)benzofuran is a heterocyclic compound with a benzofuran ring as its core structure. It contains a trifluoromethyl group (CF₃) attached to the phenyl ring. Benzofuran compounds are widely distributed in nature and have been studied for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

2.

Synthesis Analysis

  • Free Radical Cyclization Cascade : A unique free radical cyclization cascade has been employed to construct complex benzofuran derivatives. This method allows the synthesis of challenging polycyclic benzofuran compounds .
  • Proton Quantum Tunneling : Another approach involves proton quantum tunneling, resulting in high yields and fewer side reactions. This method facilitates the construction of intricate benzofuran ring systems .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of benzofuran derivatives, including methods for creating trifluoromethylbenzofurans, have been explored in several studies. Zhou et al. (2009) reported a novel route for synthesizing a variety of 2-trifluoromethylbenzofurans, highlighting the flexibility and potential of benzofurans in chemical synthesis (Zhou et al., 2009).

Structural Analysis

  • Crystal Structure Analysis : The study of the crystal structure of benzofuran compounds provides insights into their molecular properties. Choi et al. (2010) analyzed the crystal structure of 2-(4-bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran, revealing details about its molecular arrangement and interactions (Choi et al., 2010).

Biological Activity

  • Biological Activity : Compounds related to benzofurans have been studied for their biological activity, including their potential in pharmaceutical applications. For example, Santoshkumar et al. (2016) synthesized novel quinoline derivatives containing a benzofuran moiety and evaluated their antiproliferative potential against cancer cells, indicating the relevance of benzofuran derivatives in medicinal chemistry (Santoshkumar et al., 2016).

Receptor Affinity

  • Estrogen Receptor Affinity : The affinity of benzofuran derivatives for specific biological receptors has been a subject of study. Halabalaki et al. (2000) isolated new benzofuran compounds from Onobrychis ebenoides and evaluated their binding affinity for the estrogen receptor, highlighting the potential of benzofurans in modulating receptor activity (Halabalaki et al., 2000).

Pharmaceutical Potential

  • Pharmaceutical Applications : The development of pharmaceutical agents from benzofuran derivatives is a key area of research. Li et al. (2018) conducted a comparative study of two 2-phenyl-benzofurans, moracin C and iso-moracin C, assessing their antioxidant potential. Such studies demonstrate the relevance of benzofuran compounds in developing new drugs (Li et al., 2018).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJUFFIVYTYVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Trifluoromethyl)phenyl)benzofuran
Reactant of Route 2
Reactant of Route 2
2-(4-(Trifluoromethyl)phenyl)benzofuran
Reactant of Route 3
Reactant of Route 3
2-(4-(Trifluoromethyl)phenyl)benzofuran
Reactant of Route 4
Reactant of Route 4
2-(4-(Trifluoromethyl)phenyl)benzofuran
Reactant of Route 5
Reactant of Route 5
2-(4-(Trifluoromethyl)phenyl)benzofuran
Reactant of Route 6
Reactant of Route 6
2-(4-(Trifluoromethyl)phenyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.